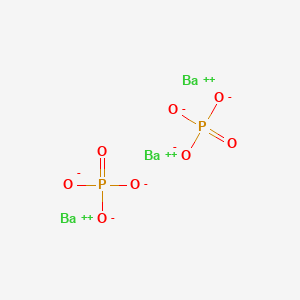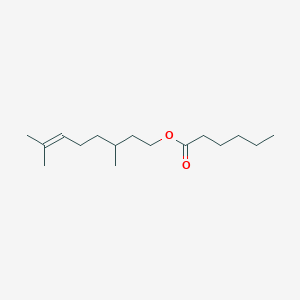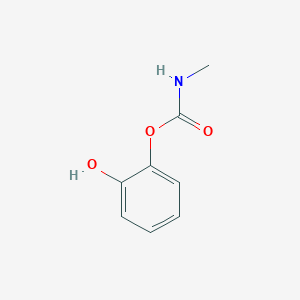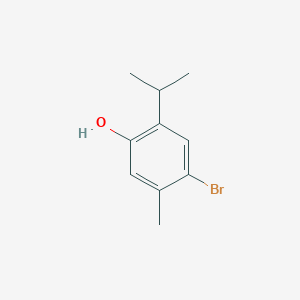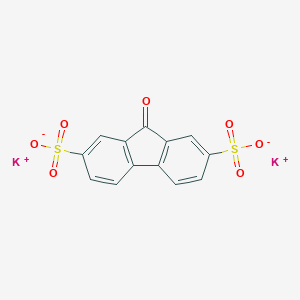
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT is a chemical compound with the molecular formula C13H6K2O7S2 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two sulfonate groups and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 9-oxofluorene-2,7-disulfonate typically involves the sulfonation of fluorene followed by oxidation. The process begins with the sulfonation of fluorene using sulfuric acid or chlorosulfonic acid to introduce sulfonate groups at the 2 and 7 positions. The resulting disulfonated fluorene is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the ketone group at the 9 position. The final step involves neutralizing the sulfonic acid groups with potassium hydroxide to form the dipotassium salt.
Industrial Production Methods
Industrial production of dipotassium 9-oxofluorene-2,7-disulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The sulfonation and oxidation steps are carefully monitored, and the final product is purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The sulfonate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Substituted fluorene derivatives with various functional groups.
Applications De Recherche Scientifique
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other fluorene derivatives.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Studied for its potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of dipotassium 9-oxofluorene-2,7-disulfonate involves its interaction with molecular targets and pathways. The compound’s sulfonate groups can interact with proteins and enzymes, potentially inhibiting their activity. The ketone group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions contribute to the compound’s biological and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-FLUORENONE-2,7-DISULFONIC ACID DIPOTASSIUM SALT: Contains two sulfonate groups and a ketone group.
Dipotassium 9-oxofluorene-2-sulfonate: Contains one sulfonate group and a ketone group.
Dipotassium 9-oxofluorene-2,7-dicarboxylate: Contains two carboxylate groups and a ketone group.
Uniqueness
This compound is unique due to the presence of both sulfonate and ketone groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various scientific fields.
Propriétés
IUPAC Name |
dipotassium;9-oxofluorene-2,7-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O7S2.2K/c14-13-11-5-7(21(15,16)17)1-3-9(11)10-4-2-8(6-12(10)13)22(18,19)20;;/h1-6H,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGCGUYEVMHLDO-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C3=C2C=CC(=C3)S(=O)(=O)[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6K2O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
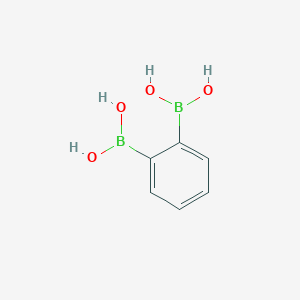
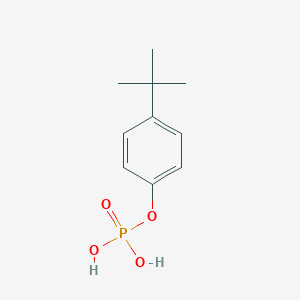
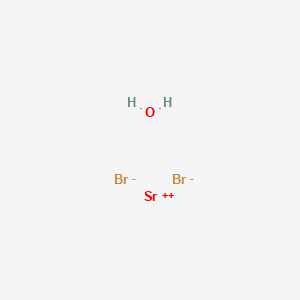
![4-[(3-Carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2,6-dichlorophenyl)methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B80920.png)
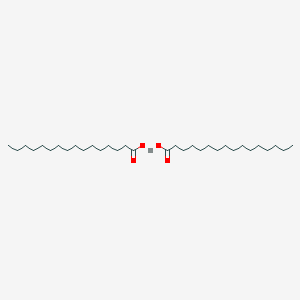
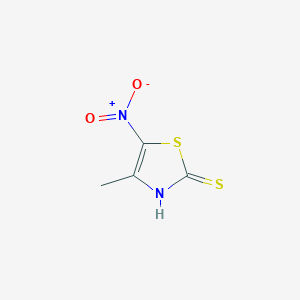
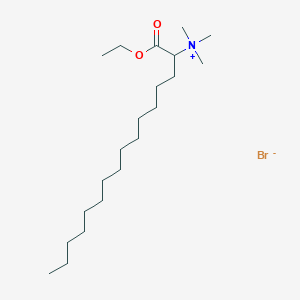


![1-[2-[(1-Benzyl-3-methyl-1H-pyrazol-5-yl)oxy]ethyl]-4-methylpiperazine](/img/structure/B80939.png)
